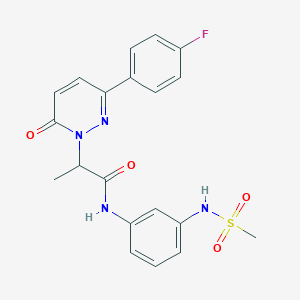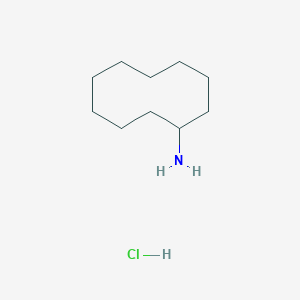
Cyclodecanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodecanamine hydrochloride is a chemical compound with the CAS Number: 91342-29-9 . It has a molecular weight of 191.74 . The IUPAC name for this compound is cyclodecanamine hydrochloride .
Molecular Structure Analysis
The InChI code for cyclodecanamine hydrochloride is1S/C10H21N.ClH/c11-10-8-6-4-2-1-3-5-7-9-10;/h10H,1-9,11H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Cyclodecanamine hydrochloride is a powder with a melting point of 176-179 degrees Celsius . It is stable at room temperature .Applications De Recherche Scientifique
Cyclodextrins in Pharmaceutical Formulations
Cyclodextrins, a family of cyclic oligosaccharides, have found extensive use in pharmaceutical applications. They are known for enhancing the aqueous solubility of poorly soluble drugs, increasing drug permeability through biological membranes, and improving drug bioavailability. Unlike conventional penetration enhancers, their hydrophilic structure and high molecular weight prevent them from penetrating lipophilic membranes, thus preserving the integrity of biological membranes. Cyclodextrins can form inclusion complexes with lipophilic moieties of hydrophobic drugs, contributing to enhanced drug solubility. They are also utilized in various drug delivery systems, including oral, nasal, and pulmonary administration, due to their ability to form small and large complex aggregates with micellar-like structures that enhance drug solubility (Jambhekar & Breen, 2016), (Loftsson et al., 2005).
Cyclodextrins in Gene Delivery
Cyclodextrins have been explored for their potential in gene delivery systems. They exhibit a unique ability to form inclusion complexes with genetic material, exploiting the inside-outside and upper-lower face anisotropy of the cyclodextrin nanometric platform. This capability makes them promising candidates for building artificial viruses for programmed and efficient gene therapy (Ortiz Mellet et al., 2011).
Cyclodextrins in Nanotechnology
Cyclodextrins have been employed in the development of nanoparticles for drug delivery. These applications include the design of amphiphilic cyclodextrin derivatives that form organized molecular structures such as micelles, vesicles, and nanoparticles, enhancing the vectorization of drug-containing cyclodextrin cavities in the organism (Varan et al., 2017).
Cyclodextrins in Analytical Chemistry
Cyclodextrins have been utilized in analytical chemistry, particularly in the simultaneous determination of multiple active ingredients in pharmaceuticals. For instance, cyclodextrin-modified microemulsion electrokinetic chromatography has been used for the determination of various ingredients in cold medicine, demonstrating its applicability in the pharmaceutical analysis (Okamoto et al., 2005).
Safety and Hazards
Cyclodecanamine hydrochloride is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .
Relevant Papers The search results include references to several papers related to cyclodecanamine hydrochloride and related compounds . These papers discuss various aspects such as synthesis, properties, and applications of these compounds. For a comprehensive understanding, these papers should be analyzed in detail.
Mécanisme D'action
Target of Action
It’s worth noting that amines, such as cyclodecanamine, often interact with various biological targets, including enzymes and receptors, to exert their effects .
Mode of Action
Amines, in general, can act as bases, accepting protons and forming complexes with various biological targets . The specific interactions of cyclodecanamine hydrochloride with its targets would depend on the nature of these targets and the physiological context.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the formation and breakdown of amides, which are key components of proteins
Pharmacokinetics
As an amine, it is likely to be well-absorbed in the gastrointestinal tract due to its basic nature . Its distribution, metabolism, and excretion would depend on its specific chemical properties and the physiological context.
Result of Action
Amines can have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions with these targets .
Action Environment
The action, efficacy, and stability of cyclodecanamine hydrochloride are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, as an amine, cyclodecanamine hydrochloride may be more stable and active in a basic environment .
Propriétés
IUPAC Name |
cyclodecanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c11-10-8-6-4-2-1-3-5-7-9-10;/h10H,1-9,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALQSOADWWYPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91342-29-9 |
Source


|
| Record name | cyclodecanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


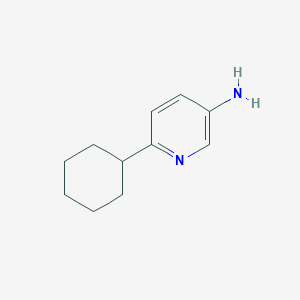
![[3-(Dimethylamino)phenyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2401379.png)
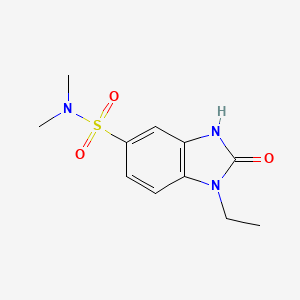

![N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2401384.png)



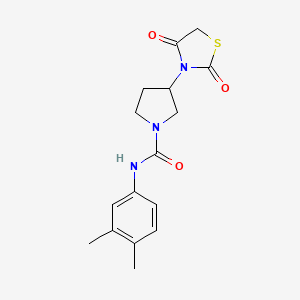
![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2401395.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)
